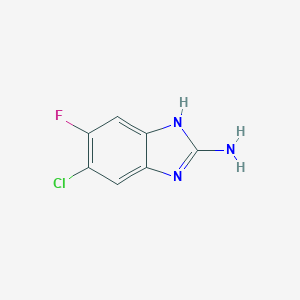

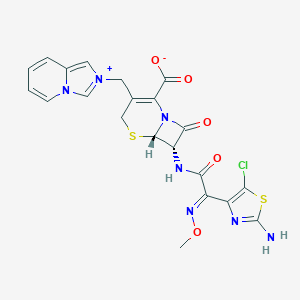

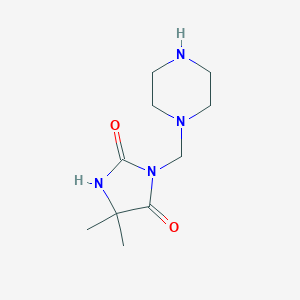

![molecular formula C5H7Cl2NO2S B123991 3-[(2,2-二氯乙烯)硫基]-L-丙氨酸 CAS No. 3326-09-8](/img/structure/B123991.png)

3-[(2,2-二氯乙烯)硫基]-L-丙氨酸

描述

The compound 3-[(2,2-Dichlorovinyl)thio]-L-alanine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their interactions with biological systems. For instance, the first paper discusses the inactivation of alanine racemase by 3-halovinylglycines, which are structurally related to 3-[(2,2-Dichlorovinyl)thio]-L-alanine. Alanine racemase is an enzyme crucial for bacterial cell wall synthesis, and its inactivation by halovinylglycines could be indicative of the potential antibacterial properties of similar compounds .

Synthesis Analysis

The synthesis of 3-[(2,2-Dichlorovinyl)thio]-L-alanine is not explicitly detailed in the provided papers. However, the mechanism of action of related compounds, such as 3-halovinylglycines, suggests that the synthesis of such compounds might involve the introduction of a halovinyl group into an amino acid framework. This could potentially be achieved through a halogenation reaction followed by a substitution or addition reaction to introduce the thio group .

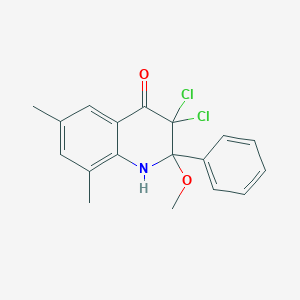

Molecular Structure Analysis

While the molecular structure of 3-[(2,2-Dichlorovinyl)thio]-L-alanine is not analyzed in the papers, the structure of related compounds like 3-halovinylglycines is discussed. These compounds contain a halovinyl group that is reactive due to the presence of a halogen atom, which can participate in enzyme-catalyzed halide elimination to form a reactive intermediate. This intermediate can then interact with amino acid residues in enzymes, such as tyrosine, leading to irreversible alkylation .

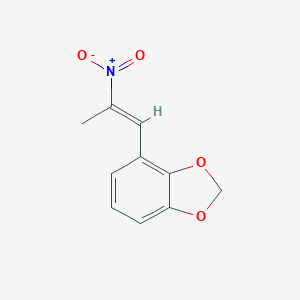

Chemical Reactions Analysis

The chemical reactions of 3-[(2,2-Dichlorovinyl)thio]-L-alanine can be inferred from the reactions of similar compounds. For example, 3-halovinylglycines inactivate alanine racemase by undergoing enzyme-catalyzed halide elimination, creating an allenic intermediate. This intermediate can form both reversible and irreversible covalent adducts with the enzyme, leading to its inactivation. The irreversible alkylation is a lethal event for the enzyme, suggesting that 3-[(2,2-Dichlorovinyl)thio]-L-alanine might also form such reactive intermediates that could modify biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(2,2-Dichlorovinyl)thio]-L-alanine are not described in the provided papers. However, based on the properties of structurally related compounds, it can be hypothesized that the dichlorovinyl group would confer a degree of reactivity to the compound, potentially affecting its stability, solubility, and how it interacts with biological systems. The presence of the thio group might also influence these properties, as sulfur-containing compounds often have unique chemical behaviors .

科学研究应用

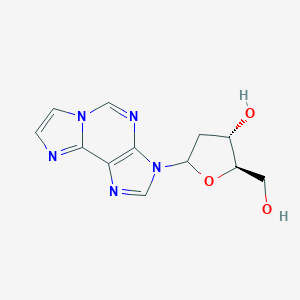

生物技术生产和应用

β-丙氨酸是一种天然存在的β-型氨基酸,虽然不是直接的3-[(2,2-二氯乙烯)硫基]-L-丙氨酸,但由于其在不同生物体内代谢过程中的重要性而具有相关性。生物技术方法在β-丙氨酸生产方面的进展突显了其在医药、食品和环境领域的应用。对基于生物的生产途径的探索提出了一种环境友好的替代化学合成的可能性,暗示了类似领域中3-[(2,2-二氯乙烯)硫基]-L-丙氨酸等衍生物的应用潜力(Wang等,2021)。

分子相互作用和结构研究

研究分子相互作用和氨基酸在表面上的结构阐明可以为了解复杂分子的行为提供宝贵的见解,包括3-[(2,2-二氯乙烯)硫基]-L-丙氨酸。振动光谱和固态核磁共振等技术已被应用于理解生物分子的结构、水合作用和结合,为研究3-[(2,2-二氯乙烯)硫基]-L-丙氨酸与各种基质的详细相互作用提供了途径,以及在纳米技术和材料科学中的潜在应用(Jalkanen et al., 2006; Shir et al., 2010)。

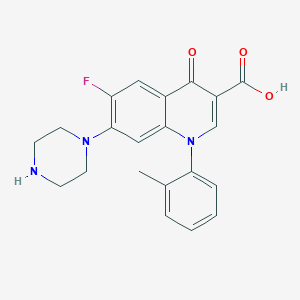

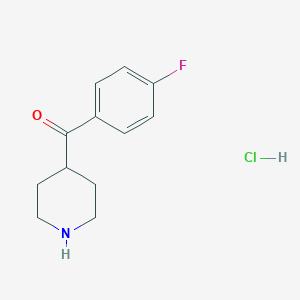

酶抑制和抗菌性能

丙氨酸酶抑制剂,如氯乙烯甘氨酸,通过靶向肽聚糖合成来对抗细菌耐药性,为探索3-[(2,2-二氯乙烯)硫基]-L-丙氨酸在类似情境中的应用提供了模板。寻找针对细菌细胞壁合成的选择性和有效抑制剂强调了3-[(2,2-二氯乙烯)硫基]-L-丙氨酸作为一种新型抗菌剂的潜在应用,尤其考虑到其与已知抑制剂的结构相似性(Azam & Jayaram, 2015)。

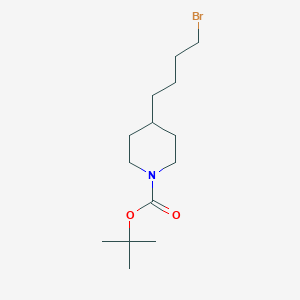

材料科学和聚合物化学

在材料科学中,通过硫烯聚合将氨基酸纳入聚合物网络展示了设计功能材料的创新方法。氨基酸的三烯基衍生物,如L-丙氨酸,展示了氨基酸在创造具有独特性能的聚合物方面的多功能性。这表明了3-[(2,2-二氯乙烯)硫基]-L-丙氨酸在合成具有特定应用特性的新型聚合物网络方面的潜在应用(Yokose et al., 2015)。

属性

IUPAC Name |

(2R)-2-amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-4(7)2-11-1-3(8)5(9)10/h2-3H,1,8H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUPGSGHOGPTAF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954901 | |

| Record name | S-(2,2-Dichloroethenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dichlorovinyl)thio]-L-alanine | |

CAS RN |

3326-09-8 | |

| Record name | Alanine, 3-((2,2-dichlorovinyl)thio)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2,2-Dichloroethenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)